molecular formula C14H24N2O2S2 B6499276 5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide CAS No. 946291-62-9

5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B6499276
CAS No.: 946291-62-9
M. Wt: 316.5 g/mol
InChI Key: RZGYWAJSZUFBPB-UHFFFAOYSA-N
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Description

5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a methyl group at the 5th position and a sulfonamide moiety linked to a piperidine scaffold. The piperidine ring is further modified with a propan-2-yl (isopropyl) group at the 1st position ().

Properties

IUPAC Name

5-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S2/c1-11(2)16-8-6-13(7-9-16)10-15-20(17,18)14-5-4-12(3)19-14/h4-5,11,13,15H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGYWAJSZUFBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of ketones with elemental sulfur and amines

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Reduction of the sulfonamide group to amines.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the thiophene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of thiophene derivatives has been explored in various studies. This compound may exhibit potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Thiophene derivatives are known for their therapeutic potential. This compound could be investigated for its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Sulfonamide Moieties

5-Chloro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-thiophene-2-sulfonamide (Compound 14)
  • Structure: Replaces the methyl group on the thiophene ring with chlorine and introduces a phenoxyethyl linker to the piperidine.
  • Synthesis : Synthesized in 65% yield via nucleophilic substitution ().
  • Properties: Higher molecular weight (MW 443.02) compared to the target compound (estimated MW ~367.5), likely due to the phenoxyethyl group.
2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide (Compound 8)
  • Structure : Features a branched sulfonamide (2-methylpropane) instead of thiophene-sulfonamide.
N-[1-(2-Phenylethyl)piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl)
  • Structure : Piperidine core with a phenylethyl group and acetamide substituents.
  • Relevance : Demonstrates the pharmacological significance of piperidine modifications, though it lacks sulfonamide functionality ().

Analogues with Alternative Heterocyclic Cores

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
  • Structure: Replaces the piperidine with a tetrahydroquinoline ring.
  • Impact: The tetrahydroquinoline group introduces additional hydrogen-bonding sites but reduces conformational flexibility compared to piperidine ().
  • Molecular Weight : C₁₄H₁₄N₂O₃S₂ (MW 322.4), lighter than the target compound due to the smaller heterocycle.
N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-quinolinesulfonamide (Compound 17)
  • Structure: Quinoline replaces thiophene, enhancing aromatic surface area.
  • ~2.8 for the target compound) ().

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Synthesis Yield Key Features
5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide Thiophene-sulfonamide Methyl (C5), isopropyl-piperidine ~367.5 Not reported Balanced lipophilicity, H-bonding
5-Chloro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-thiophene-2-sulfonamide Thiophene-sulfonamide Chlorine (C5), phenoxyethyl-piperidine 443.02 65% Higher steric bulk
5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide Thiophene-sulfonamide Tetrahydroquinoline 322.4 Not reported Enhanced H-bonding, rigid core
N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-quinolinesulfonamide Quinoline-sulfonamide Quinoline, phenoxyethyl-piperidine ~450.5 Not reported High aromaticity, lipophilic

Research Findings and Implications

  • Piperidine Modifications : The isopropyl group on piperidine in the target compound enhances lipophilicity compared to unsubstituted piperidines (e.g., 4'-methyl acetyl fentanyl) ().
  • Sulfonamide vs. Amide : Sulfonamide-containing analogues (e.g., Compound 14) exhibit better solubility in polar solvents than amide-based derivatives (e.g., fentanyl analogues) ().
  • Thiophene vs. Quinoline: Thiophene cores offer lower molecular weight and conformational flexibility, while quinoline derivatives prioritize target affinity through extended π-systems ().

Biological Activity

5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a thiophene ring, a sulfonamide group, and a piperidine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and enzyme inhibition.

The molecular formula of this compound is C14H24N2O2S2C_{14}H_{24}N_{2}O_{2}S_{2} with a molecular weight of 316.5 g/mol. The compound's structure can be represented as follows:

Property Value
IUPAC NameThis compound
Molecular FormulaC₁₄H₂₄N₂O₂S₂
Molecular Weight316.5 g/mol
InChIInChI=1S/C14H24N2O2S2/c1-11(2)16-8-6-13(7-9-16)10-15-20(17,18)14-5-4-12(3)19-14/h4-5,11,13,15H,6-10H2,1-3H3

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. These compounds were screened against several pathogenic bacteria and fungi. Notably, compounds similar to 5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene showed moderate to potent activity against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for the most active derivatives .

Enzyme Inhibition

The sulfonamide group is known for its inhibitory effects on various enzymes. The biological activity of 5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene has been linked to its potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. Compounds with similar structures have demonstrated significant AChE inhibition with IC50 values ranging from 0.63 μM to over 21 μM, indicating a promising therapeutic profile for neurological disorders .

The mechanism by which 5-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}thiophene exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, molecular docking studies suggest that the compound may bind effectively to the active sites of target enzymes like DNA gyrase and MurD, forming critical hydrogen bonds that stabilize the interaction and enhance inhibitory activity .

Case Studies

In a comparative study involving several thiophene derivatives:

  • Compound 3g exhibited the highest antibacterial activity against Pseudomonas aeruginosa and Escherichia coli (MIC = 0.21 µM).
  • In vitro assays showed that the tested compounds had favorable ADME (absorption, distribution, metabolism, excretion) properties, supporting their potential as drug candidates .
  • Enzyme assays indicated that derivatives with similar piperidine and sulfonamide functionalities could serve as effective inhibitors in clinical applications .

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